Cas no 2227711-70-6 ((1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol)

(1S)-2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol is a chiral fluorinated alcohol derivative featuring a thiophene backbone with a propyl substituent. Its stereospecific (S)-configuration and trifluoromethyl group enhance its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s structural features, including the electron-withdrawing trifluoromethyl group and the thiophene ring, contribute to its potential as a building block for bioactive molecules, particularly in the development of agrochemicals or therapeutics. Its high enantiopurity and stability under standard conditions make it suitable for precise synthetic transformations, such as nucleophilic additions or catalytic reductions, where stereocontrol is critical. The propyl side chain further modulates lipophilicity, influencing solubility and reactivity profiles.
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol structure
2227711-70-6 structure
Product name:(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
CAS No:2227711-70-6
MF:C9H11F3OS
Molecular Weight:224.243252038956
CID:6141557
PubChem ID:165629741

(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
    • EN300-1970757
    • 2227711-70-6
    • インチ: 1S/C9H11F3OS/c1-2-3-6-4-5-7(14-6)8(13)9(10,11)12/h4-5,8,13H,2-3H2,1H3/t8-/m1/s1
    • InChIKey: JIOJERWLQBNNAH-MRVPVSSYSA-N
    • SMILES: S1C(=CC=C1CCC)[C@H](C(F)(F)F)O

計算された属性

  • 精确分子量: 224.04827063g/mol
  • 同位素质量: 224.04827063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 48.5Ų

(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1970757-2.5g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
2.5g
$2771.0 2023-09-16
Enamine
EN300-1970757-10g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
10g
$6082.0 2023-09-16
Enamine
EN300-1970757-5.0g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
5g
$5304.0 2023-06-03
Enamine
EN300-1970757-5g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
5g
$4102.0 2023-09-16
Enamine
EN300-1970757-0.05g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
0.05g
$1188.0 2023-09-16
Enamine
EN300-1970757-0.5g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
0.5g
$1357.0 2023-09-16
Enamine
EN300-1970757-0.25g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
0.25g
$1300.0 2023-09-16
Enamine
EN300-1970757-1.0g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
1g
$1829.0 2023-06-03
Enamine
EN300-1970757-1g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
1g
$1414.0 2023-09-16
Enamine
EN300-1970757-10.0g
(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol
2227711-70-6
10g
$7866.0 2023-06-03

(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol 関連文献

(1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-olに関する追加情報

Chemical Profile of (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol (CAS No. 2227711-70-6)

The compound (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol, identified by its CAS number 2227711-70-6, is a sophisticated organic molecule with significant potential in the field of pharmaceutical and chemical research. This compound belongs to the class of fluorinated thiophene derivatives, which have garnered considerable attention due to their unique structural and functional properties. The presence of fluorine atoms in the molecule imparts enhanced metabolic stability and lipophilicity, making it an attractive candidate for drug development.

The stereochemistry of the compound is defined by the (1S) configuration at the chiral center, which is a critical factor in determining its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereoisomers, highlighting the importance of precise stereochemical control in pharmaceutical synthesis. The research on such chiral molecules has been a cornerstone in the development of more effective and selective therapeutic agents.

In recent years, there has been a surge in interest regarding fluorinated heterocycles due to their broad spectrum of biological activities. For instance, studies have demonstrated that fluorinated thiophenes can act as potent inhibitors of various enzymes and receptors involved in critical biological pathways. This has led to their exploration as lead compounds in the development of treatments for conditions such as cancer, inflammation, and infectious diseases. The compound (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol is no exception and has been investigated for its potential therapeutic applications.

One of the most compelling aspects of this compound is its structural versatility. The combination of a trifluoromethyl group and a propylthiophene moiety creates a scaffold that can be further modified to enhance specific biological activities. This flexibility has allowed researchers to design derivatives with tailored properties, enabling optimization for particular therapeutic targets. For example, modifications at the thiophene ring or the alcohol functional group can influence interactions with biological targets, thereby modulating efficacy and selectivity.

The role of fluorine in pharmaceutical chemistry cannot be overstated. Fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and binding affinity. In particular, the trifluoromethyl group is known to enhance binding interactions with biological targets by increasing lipophilicity and reducing metabolic degradation. These effects make fluorinated compounds particularly valuable in drug design.

Current research in this area has focused on leveraging computational methods to predict and design novel fluorinated thiophenes with enhanced biological activity. Techniques such as molecular modeling and virtual screening have enabled researchers to identify promising candidates for further experimental validation. The compound (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol represents an example of how these approaches can be applied to develop new therapeutic agents.

In vitro studies have begun to unravel the potential mechanisms of action for this compound. Preliminary data suggest that it may interact with specific enzymes or receptors involved in disease pathways. For instance, its structural features could allow it to inhibit enzymes such as kinases or cyclases that are overactive in certain types of cancer. Additionally, its ability to cross the blood-brain barrier may make it suitable for treating neurological disorders.

The synthesis of this compound also presents interesting challenges due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as asymmetric synthesis are particularly relevant for introducing the (1S) stereochemistry with high enantioselectivity. These synthetic strategies not only contribute to the availability of this compound but also advance our understanding of complex organic transformations.

As our understanding of molecular interactions continues to evolve, so does our ability to design more effective drugs. The exploration of fluorinated thiophenes like (1S)-2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethan-1-ol exemplifies this progress. By combining structural innovation with rigorous biological evaluation, researchers are paving the way for new treatments that address unmet medical needs.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD